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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of

Isohopeaphenol

Introduction
Isohopeaphenol is a naturally occurring resveratrol tetramer, a class of polyphenolic

compounds known for their complex structures and significant biological activities. As an

oligostilbene, it is formed through the oxidative coupling of four resveratrol units. This technical

guide provides a comprehensive overview of the chemical structure and stereochemistry of

Isohopeaphenol, tailored for researchers, scientists, and professionals in drug development.

The document details its structural elucidation, presents key quantitative data, outlines

experimental methodologies, and visualizes relevant workflows and biological pathways.

Chemical Structure and Stereochemistry
Isohopeaphenol is a complex molecule with the molecular formula C₅₆H₄₂O₁₂.[1][2][3] It is a

geometric isomer of hopeaphenol, another resveratrol tetramer. The core structure consists of

two dihydrobenzofuran rings and two stilbene moieties linked together. The specific

arrangement and connectivity of these units, along with the stereochemistry at its chiral

centers, define its unique chemical identity.
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The structure of (-)-isohopeaphenol was elucidated through extensive spectroscopic analysis.

[1] It is a tetramer of 3,5,4'-trihydroxystilbene (resveratrol). The IUPAC name for one of its

stereoisomers is (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-

trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-

2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-

2(7),3,5,10(17),11,13-hexaene-4,6,12-triol.[2]

Stereochemistry
The stereochemistry of Isohopeaphenol is crucial to its biological activity and is a key feature

distinguishing it from its isomers like hopeaphenol. The relative stereochemistry of (-)-

isohopeaphenol has been determined using techniques such as Difference Nuclear

Overhauser Effect (DIF-NOE) experiments.[1]

Key stereochemical relationships in (-)-isohopeaphenol are:

trans between H-7a and H-8a

cis between H-8a and H-7b

cis between H-8a and H-8b[1]

These relationships were confirmed by the observation of NOEs between H-8a and H-8b

(4.1%) and between H-7b and H-8b (3.7%), along with a coupling constant (J) of 10.3 Hz

between H-7a and H-8a.[1] Unlike some related symmetrical compounds, Isohopeaphenol
does not possess a symmetrical plane, which is reflected in its optical activity.[1] The absolute

configuration of isohopeaphenol, however, remains to be definitively clarified in the cited

literature.[1]

Quantitative Data
The following tables summarize the key quantitative data for Isohopeaphenol, derived from

spectroscopic and physicochemical analyses.

Table 1: Physicochemical Properties of (-)-
Isohopeaphenol
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Property Value Reference

Molecular Formula C₅₆H₄₂O₁₂ [1]

Molecular Weight 906.9 g/mol [2][3]

Exact Mass (HR-FABMS,

[M+H]⁺)
907.2818 (requires: 907.2754) [1]

Optical Rotation [α]D -114.5° (c 0.44, MeOH) [1]

Appearance Pale brownish powder [1]

Table 2: Spectroscopic Data for (-)-Isohopeaphenol
Spectroscopic
Technique

Wavelength /
Frequency

Details Reference

UV (MeOH) 284 nm ε 16800 [1]

229 nm ε 66600 [1]

210 nm ε 98800 [1]

IR (KBr) 3300 cm⁻¹ br (O-H stretch) [1]

1615 cm⁻¹
(Aromatic C=C

stretch)
[1]

CD (MeOH) ΔE (nm) -3.4 290 nm [1]

+24 240 nm [1]

-62 213 nm [1]

Table 3: ¹H and ¹³C NMR Data for (-)-Isohopeaphenol (in
Acetone-d₆)
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Position δC (ppm) δH (ppm, mult., J in Hz)

7a 93.6 5.48 (d, 10.3)

8a 55.4 4.31 (dd, 10.3, 9.5)

7b 87.1 5.09 (d, 9.5)

8b 51.7 4.41 (d, 9.5)

7c 93.6 5.48 (d, 10.3)

8c 55.4 4.31 (dd, 10.3, 9.5)

7d 87.1 5.09 (d, 9.5)

8d 51.7 4.41 (d, 9.5)

2a, 6a 129.1 6.81 (d, 8.5)

3a, 5a 115.3 6.64 (d, 8.5)

2b, 6b 130.3 6.89 (d, 8.5)

3b, 5b 114.7 6.57 (d, 8.5)

2c, 6c 129.1 6.81 (d, 8.5)

3c, 5c 115.3 6.64 (d, 8.5)

2d, 6d 130.3 6.89 (d, 8.5)

3d, 5d 114.7 6.57 (d, 8.5)

10a, 14a 106.3 6.13 (br s)

12a 101.9 6.15 (t, 2.2)

10b, 14b 106.6 6.09 (d, 2.0)

12b 101.7 6.17 (t, 2.0)

10c, 14c 106.3 6.13 (br s)

12c 101.9 6.15 (t, 2.2)

10d, 14d 106.6 6.09 (d, 2.0)
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12d 101.7 6.17 (t, 2.0)

(Data adapted from Oshima et

al., 1995)[1]

Experimental Protocols
The structural elucidation of Isohopeaphenol involves a multi-step process from isolation to

spectroscopic analysis.

Isolation and Purification of (-)-Isohopeaphenol
The following protocol describes the isolation of (-)-isohopeaphenol from the cork of Vitis

vinifera 'Kyohou'.[1]

Extraction: The plant material, previously extracted with methanol, is further extracted with

acetone.

Solvent Partitioning: The resulting acetone extract is partitioned between hexane,

chloroform, ethyl acetate, and water. The ethyl acetate soluble fraction, containing the

oligostilbenes, is collected.

Chromatography (Initial Separation): The ethyl acetate fraction is subjected to repeated

medium-pressure column chromatography (MPCC) on silica gel to separate compounds

based on polarity.

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using

HPLC on a reversed-phase silica gel column. This step yields a mixture of (-)-

isohopeaphenol and (+)-hopeaphenol.

Recycled HPLC: The final separation of (-)-isohopeaphenol from its isomer is accomplished

by recycled HPLC on a reversed-phase silica gel column, yielding the pure compound.

Structural Elucidation Methods
The definitive structure of Isohopeaphenol is determined using a combination of spectroscopic

techniques.
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Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-

FABMS) is used to determine the exact molecular weight and elemental composition,

confirming the molecular formula C₅₆H₄₂O₁₂.[1]

NMR Spectroscopy:

¹H and ¹³C NMR: Samples are dissolved in a deuterated solvent (e.g., acetone-d₆), and

spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). These

spectra provide information on the chemical environment of all hydrogen and carbon

atoms in the molecule.[1]

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are conducted to

establish correlations between protons (COSY), between protons and directly attached

carbons (HMQC), and between protons and carbons separated by two or three bonds

(HMBC). This allows for the complete assignment of all signals and confirms the

connectivity of the molecular backbone.

Difference NOE Spectroscopy: To determine the relative stereochemistry, Difference

Nuclear Overhauser Effect experiments are performed. Irradiation of specific protons and

observation of signal enhancements in nearby protons (through-space interaction) allows

for the determination of their spatial proximity, confirming cis/trans relationships.[1]

Optical Rotation: The specific rotation is measured using a digital polarimeter to determine

the chiroptical properties of the molecule, distinguishing between enantiomers.[1]

UV-Vis and IR Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions

characteristic of the stilbene chromophores, while IR spectroscopy identifies key functional

groups, such as the broad hydroxyl (-OH) and aromatic C=C stretching vibrations.[1]

Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural

characterization of Isohopeaphenol.
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Caption: Workflow for Isohopeaphenol isolation and structural analysis.
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Biological Activity and Signaling Pathway
Isohopeaphenol has demonstrated cytotoxic activity against human hepatocellular carcinoma

cells.[4][5] One identified mechanism of action for Isohopeaphenol and its isomer,

hopeaphenol, is the competitive inhibition of Sirtuin 1 (SIRT1).[4] SIRT1 is a histone

deacetylase that plays a crucial role in regulating cellular processes, including cell growth,

apoptosis, and metabolism. Its inhibition can suppress the growth of tumor cells.

The diagram below illustrates the inhibitory action of Isohopeaphenol on a simplified SIRT1-

mediated signaling pathway.

Isohopeaphenol SIRT1
Inhibits

p53 (acetylated)

Deacetylates

p53 (active)

Apoptosis Cell Cycle Arrest

Click to download full resolution via product page

Caption: Inhibition of SIRT1 by Isohopeaphenol, promoting apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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